1-(3,4-Dichlorophenyl)butan-2-one
Description
Contextualization within Organohalogen and Ketone Chemistry Research
Organohalogen compounds, characterized by the presence of one or more halogen atoms, are a significant class of molecules in organic chemistry. chemicalbook.com The inclusion of chlorine atoms in the structure of 1-(3,4-Dichlorophenyl)butan-2-one places it firmly within this category. Halogenated compounds often exhibit unique reactivity and are crucial intermediates in a wide array of chemical transformations. nih.gov
Ketones, defined by a carbonyl group (C=O) bonded to two other carbon atoms, are another fundamental class of organic compounds. mdpi.com They are known for their reactivity, particularly at the electrophilic carbonyl carbon, making them susceptible to attack by nucleophiles. nih.gov This reactivity allows for a diverse range of chemical reactions, positioning ketones as central building blocks in the synthesis of complex organic molecules. nih.govmdpi.com The combination of the dichlorophenyl ring and the ketone functional group in this compound provides multiple reactive sites, allowing for a variety of chemical modifications.
Significance of Dichlorophenyl Moieties in Synthetic Organic Chemistry
The dichlorophenyl group is a common structural motif in many biologically active compounds and pharmaceutical drugs. acs.orgnih.govmedchemexpress.com The presence of chlorine atoms can significantly influence a molecule's physical, chemical, and biological properties. For instance, chlorine atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
In medicinal chemistry, dichlorophenyl derivatives have been investigated for a range of applications, including as inhibitors of enzymes and as modulators of protein-protein interactions. nih.govnih.gov For example, compounds containing the 3,5-dichlorophenyl moiety have been identified as inhibitors of the proprotein convertase furin, a target for antiviral therapeutics. nih.gov Furthermore, dichlorophenyl-containing compounds have been explored as potential agents for treating neuropathic pain and have been incorporated into selective estrogen receptor degraders for breast cancer treatment. tsijournals.com The 3,4-dichlorophenyl substitution pattern, as seen in the target molecule, is also prevalent in various pharmacologically active agents.
Overview of Research Trajectories for Aryl-Substituted Ketones
Aryl-substituted ketones are a cornerstone of modern synthetic organic chemistry, serving as precursors to a vast array of more complex molecules, including heterocycles, polymers, and pharmaceuticals. nih.gov Research in this area is dynamic, with several key trajectories:
Development of Novel Synthetic Methodologies: A significant focus of research is the development of efficient and selective methods for the synthesis of aryl ketones. Traditional methods like the Friedel-Crafts acylation are continuously being refined, while newer techniques involving transition-metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer milder conditions and broader substrate scope. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org Tandem reactions that combine multiple synthetic steps in a single pot are also gaining prominence for their efficiency. acs.org
Application in Medicinal Chemistry: Aryl ketones are crucial intermediates in the synthesis of a wide range of biologically active molecules. vensel.org They serve as scaffolds for the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents. nih.govnih.gov The ketone functionality can be readily transformed into other functional groups, allowing for the diversification of molecular structures to optimize pharmacological properties.
Exploration of New Catalytic Systems: The discovery and optimization of catalysts for the synthesis of aryl ketones remain an active area of investigation. This includes the use of various transition metals, such as palladium, nickel, and rhodium, as well as the development of novel ligands that can improve the efficiency and selectivity of catalytic reactions. acs.orgvensel.org
The compound this compound sits (B43327) at the intersection of these research trends. Its synthesis can be approached through established methods for aryl ketone formation, and its structure makes it a prime candidate for further chemical modification to explore its potential in areas like medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOMZSWOHUIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 3,4 Dichlorophenyl Butan 2 One
Retrosynthetic Analysis of the 1-(3,4-Dichlorophenyl)butan-2-one Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.org For this compound, the primary disconnection strategies focus on the carbon-carbon bonds that form the butanone chain and its connection to the dichlorophenyl ring.
A logical primary disconnection occurs at the C1-Cα bond, which links the aromatic ring to the ketone functional group. This disconnection leads to two synthons: a 3,4-dichlorobenzyl cation and a butan-2-one enolate anion. The corresponding synthetic equivalents for these synthons would be a 3,4-dichlorobenzyl halide (e.g., bromide or chloride) and butan-2-one, respectively. This approach suggests an alkylation reaction as a straightforward synthetic route.
Alternatively, a disconnection can be envisioned between the carbonyl carbon (C2) and the adjacent methylene (B1212753) group (C1). This leads to a 3,4-dichlorobenzyl nucleophile and an acetyl electrophile. The synthetic equivalents could be a 3,4-dichlorobenzyl Grignard reagent and acetyl chloride or acetic anhydride (B1165640). This pathway points towards an organometallic addition followed by oxidation.
A third retrosynthetic approach involves dissecting the aromatic ring itself, which falls under Friedel-Crafts type reactions. youtube.com Here, the target molecule is seen as the product of combining 1,2-dichlorobenzene (B45396) with a four-carbon chain containing a ketone. This suggests reacting 1,2-dichlorobenzene with a suitable butanone-derived electrophile.
Direct Synthetic Approaches to this compound
Based on the retrosynthetic analysis, several direct synthetic methods can be proposed and explored for the synthesis of this compound.
Exploration of Alkylation Reactions at the Alpha-Carbon of Butan-2-one
This approach utilizes the acidity of the protons on the alpha-carbons of butan-2-one. The reaction proceeds in two main steps:
Enolate Formation: Butan-2-one is treated with a suitable base to form an enolate. The choice of base is crucial to control the regioselectivity of deprotonation (at C1 vs. C3). Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures tend to favor the formation of the kinetic enolate at the less-substituted C1 position. Weaker bases like sodium ethoxide would result in a mixture of enolates.
Nucleophilic Substitution: The resulting enolate acts as a nucleophile and attacks an electrophilic 3,4-dichlorobenzyl halide (e.g., 3,4-dichlorobenzyl bromide). This SN2 reaction forms the new carbon-carbon bond, yielding the desired product. youtube.com
A study on the synthesis of 3,3,4,4-tetraphenyl-2-butanone describes a similar alkylation of an acetone (B3395972) derivative using bases like potassium t-butoxide or LDA. researchgate.net
Table 1: Proposed Alkylation Synthesis
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Butan-2-one | Lithium Diisopropylamide (LDA) in THF, -78 °C | Lithium enolate of butan-2-one |
Investigation of Friedel-Crafts Acylation/Alkylation Strategies with Butanone Precursors
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. byjus.com
Friedel-Crafts Acylation: One could consider the acylation of 1,2-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). However, this reaction would yield 1-(3,4-Dichlorophenyl)butan-1-one (B1338133) , an isomer of the target compound, where the carbonyl group is directly attached to the ring. biosynth.com Converting this isomer to this compound would require subsequent chemical modifications, which complicates the direct approach.
Friedel-Crafts Alkylation: A direct alkylation of 1,2-dichlorobenzene with an appropriate C4 electrophile could theoretically yield the desired product. For instance, using 1-chlorobutan-2-one (B1265656) or but-1-en-2-one could be explored. However, Friedel-Crafts alkylations are notoriously prone to carbocation rearrangements and often result in a mixture of products. byjus.com
Consideration of Grignard or Organolithium Additions followed by Oxidation
This multi-step pathway offers a highly controlled method for synthesis. masterorganicchemistry.com The process involves the creation of a specific carbon-carbon bond followed by functional group transformation. pressbooks.publeah4sci.com
Grignard Reagent Formation: 3,4-Dichlorobenzyl bromide is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 3,4-dichlorobenzylmagnesium bromide. leah4sci.com
Nucleophilic Addition: The prepared Grignard reagent is then added to acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetaldehyde. youtube.com An acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-(3,4-dichlorophenyl)butan-2-ol. pressbooks.pub
Oxidation: The secondary alcohol is then oxidized to the target ketone, this compound. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), or reagents used in Swern or Dess-Martin oxidations.
Table 2: Proposed Grignard Synthesis Pathway
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 3,4-Dichlorobenzyl bromide | Mg, Diethyl ether | 3,4-Dichlorobenzylmagnesium bromide |
| 2 | 3,4-Dichlorobenzylmagnesium bromide | 1. Acetaldehyde2. H₃O⁺ | 1-(3,4-Dichlorophenyl)butan-2-ol |
Synthesis of Related Dichlorophenyl-Substituted Butanone Structures for Mechanistic Insight
Studying the synthesis of isomers can provide valuable information about reaction mechanisms and feasibility.
Analogous Reactions for 4-(3,4-Dichlorophenyl)butan-2-one Derivatives
The synthesis of the isomeric structure, 4-(3,4-Dichlorophenyl)butan-2-one, offers a contrasting example, typically favoring a Friedel-Crafts approach. A relevant analogue is the synthesis of 4-(4-hydroxyphenyl)butan-2-one, also known as Raspberry Ketone. One patented method describes the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one using an acid-activated clay catalyst. google.com
By analogy, the synthesis of 4-(3,4-Dichlorophenyl)butan-2-one could be achieved via the Friedel-Crafts alkylation of 1,2-dichlorobenzene with a suitable four-carbon electrophile like methyl vinyl ketone (3-buten-2-one) or 4-hydroxybutan-2-one in the presence of a strong acid catalyst.
The reaction with methyl vinyl ketone would proceed via a Michael-type Friedel-Crafts addition. The reaction with 4-hydroxybutan-2-one would involve the in-situ formation of a carbocation that then alkylates the aromatic ring. google.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Dichlorobenzene |
| 1-(3,4-Dichlorophenyl)butan-1-one |
| 1-(3,4-Dichlorophenyl)butan-2-ol |
| 1-Chlorobutan-2-one |
| 3,3,4,4-Tetraphenyl-2-butanone |
| 3,4-Dichlorobenzyl bromide |
| 3,4-Dichlorobenzylmagnesium bromide |
| 3-Buten-2-one (Methyl vinyl ketone) |
| 4-(3,4-Dichlorophenyl)butan-2-one |
| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) |
| 4-Hydroxybutan-2-one |
| Acetaldehyde |
| Acetic anhydride |
| Acetyl chloride |
| Aluminum trichloride |
| Butan-2-one |
| Butanoyl chloride |
| Dess-Martin periodinane |
| Diethyl ether |
| Lithium diisopropylamide (LDA) |
| Magnesium |
| Phenol |
| Potassium t-butoxide |
| Pyridinium chlorochromate (PCC) |
| Sodium ethoxide |
Synthesis of 1-(5-(3,5-Dichlorophenyl)-2H-tetrazol-2-yl)butan-2-one as a Precedent
The synthesis of structurally related compounds, such as those containing a tetrazole moiety, provides valuable insight into the formation of the butanone side chain. The synthesis of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, an intermediate for the drug Cenobamate, serves as a relevant example. tdcommons.org This process involves the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with 1H-tetrazole in acetonitrile (B52724) in the presence of a base like potassium carbonate. tdcommons.org
Adapting this to the target molecule, a plausible route would involve the reaction of an appropriate α-halo-ketone with a substituted tetrazole. The synthesis of tetrazole building blocks themselves has seen significant advancements, with methods like the Passerini-tetrazole reaction offering efficient access to precursors. beilstein-journals.org While many tetrazole syntheses can be lengthy or involve hazardous materials, modern approaches aim to overcome these limitations. beilstein-journals.org
Derivatization from 3,4-Dichlorobenzaldehyde (B146584) and Butanone in Related Systems
A common and direct route to aryl ketones involves the reaction of an aldehyde with a ketone. For the synthesis of this compound, this would entail the reaction of 3,4-dichlorobenzaldehyde with butanone. nih.govottokemi.comsigmaaldrich.combldpharm.com This type of reaction, often an aldol (B89426) condensation, would form an α,β-unsaturated ketone (a chalcone). tsijournals.com Subsequent reduction of the carbon-carbon double bond would yield the desired saturated ketone.
The synthesis of chalcones can be catalyzed by acids or bases. For instance, the condensation of a benzaldehyde (B42025) with an acetophenone (B1666503) can be achieved in the presence of a suitable catalyst. tsijournals.com These chalcone (B49325) intermediates are valuable in their own right, forming the core of many biologically active compounds. tsijournals.com
Catalytic Systems and Optimized Reaction Conditions for Aryl Ketone Synthesis
The synthesis of aryl ketones is a cornerstone of organic chemistry, and numerous catalytic systems have been developed to optimize these transformations. thesciencein.org These methods often offer higher selectivity and functional group tolerance compared to classical approaches like Friedel-Crafts acylation. organic-chemistry.orgthieme-connect.com
Metal-Catalyzed Coupling Reactions Relevant to Carbon-Carbon Bond Formation
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds in aryl ketone synthesis. thesciencein.org These methods provide powerful tools for coupling various starting materials with high efficiency. acs.org
Suzuki-Miyaura Coupling: This versatile reaction can be used to couple arylboronic acids with a variety of partners. For ketone synthesis, this can involve coupling with acyl chlorides, carboxylic anhydrides, or even carboxylic acids activated in situ. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The use of palladium catalysts, often with phosphine (B1218219) ligands, is common. thieme-connect.com Reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent. thieme-connect.comorganic-chemistry.org For example, a palladium-catalyzed cross-coupling of arylboronic acids with carboxylic acids activated by pivalic anhydride proceeds efficiently in wet THF at 60°C. organic-chemistry.org
Coupling with Acyl Anion Equivalents: An alternative approach involves the coupling of aryl halides with acyl anion equivalents. organic-chemistry.orgberkeley.edu For instance, N-tert-butylhydrazones can be coupled with aryl bromides using a palladium catalyst. organic-chemistry.orgberkeley.edu This method demonstrates good functional group tolerance. berkeley.edu
C-H Bond Activation: Direct C-H bond activation is an increasingly important strategy. acs.org Palladium catalysts, in conjunction with ligands like picolinamide (B142947), can facilitate the coupling of aryl halides with aldehydes to form diaryl ketones. acs.org
Below is a table summarizing various metal-catalyzed methods for aryl ketone synthesis:
| Coupling Partners | Catalyst System | Key Features |
| Arylboronic acids + Carboxylic acids | Palladium complex with pivalic anhydride | One-pot synthesis, tolerates water. organic-chemistry.org |
| Aryl bromides + N-tert-butylhydrazones | Pd₂(dba)₃ with phosphine ligands (e.g., DPEphos) | Uses an acyl anion equivalent, good functional group tolerance. organic-chemistry.org |
| Aryl halides + Aldehydes | Palladium with picolinamide ligand | C-H bond activation strategy, good to excellent yields. acs.org |
| Arylboronic acids + Carboxylic acids | Pd(OAc)₂/PPh₃ with IPrCl-Cl activator | Efficient coupling in toluene (B28343) at 90°C. thieme-connect.com |
| Arylboronic acids + Alkyl nitriles | Nickel catalyst in a fluorinated solvent | Provides good yields of aryl ketones. organic-chemistry.org |
Green Chemistry Approaches in Dichlorophenyl Ketone Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mdpi.com
For the synthesis of dichlorophenyl ketones, several green chemistry strategies can be employed:
Use of Greener Solvents: Traditional organic solvents often contribute to pollution. jddhs.com Replacing them with water, ionic liquids, or bio-based solvents can significantly reduce the environmental impact. nih.govjddhs.com Palladium-catalyzed coupling reactions for aryl ketone synthesis have been successfully carried out in water, sometimes with the aid of surfactants like sodium dodecyl sulfate (B86663) (SDS) or in the presence of polyethylene (B3416737) glycol (PEG). organic-chemistry.org
Solvent-Free Reactions: Performing reactions without a solvent, for example, using mechanochemical methods like ball milling, can eliminate solvent waste entirely. mdpi.comjddhs.com A mechanochemical, solvent-free acyl Suzuki-Miyaura cross-coupling has been shown to be highly chemoselective for producing ketones. organic-chemistry.org
Energy-Efficient Methods: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comjddhs.com Microwave irradiation has been used to synthesize various heterocyclic compounds with high yields and easy purification. mdpi.com
Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. nih.gov This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. mdpi.com The development of novel catalysts, such as polyoxometalates (POMs), for aerobic oxidation reactions also represents a move towards greener chemistry. innoget.com
The application of these green methodologies can lead to more sustainable and economically viable processes for the production of this compound and related compounds.
Chemical Reactivity and Transformation of 1 3,4 Dichlorophenyl Butan 2 One
Reactivity of the Ketone Carbonyl Group
The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This inherent electrophilicity is the basis for the most common and important reactions involving this functional group. masterorganicchemistry.com
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of ketones. openstax.org The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comopenstax.orgfiveable.me Subsequent protonation of this intermediate yields an alcohol. openstax.orgmedlifemastery.com
The general mechanism proceeds in two steps:
Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a new carbon-nucleophile bond. The electrons from the pi bond move to the oxygen atom, creating a negatively charged alkoxide. libretexts.orgfiveable.me
Protonation: The alkoxide intermediate is protonated by a suitable acid source (such as water or a dilute acid added during workup) to give the final neutral alcohol product. fiveable.memedlifemastery.com
A variety of nucleophiles can participate in this reaction with 1-(3,4-Dichlorophenyl)butan-2-one, leading to a diverse range of products.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Product Type | Resulting Compound Name |
|---|---|---|
| Hydride ion (:H⁻) from NaBH₄ or LiAlH₄ | Secondary Alcohol | 1-(3,4-Dichlorophenyl)butan-2-ol |
| Grignard Reagents (R-MgX) | Tertiary Alcohol | e.g., 2-(3,4-Dichlorobenzyl)-2-pentanol (with CH₃CH₂MgBr) |
| Cyanide ion (:CN⁻) from HCN/KCN | Cyanohydrin | 2-cyano-1-(3,4-dichlorophenyl)butan-2-ol |
Condensation Reactions
Condensation reactions of ketones are a specific type of nucleophilic addition followed by an elimination step, often referred to as addition-elimination reactions. chemguide.co.ukdocbrown.info These reactions typically involve nucleophiles derived from ammonia (B1221849), such as hydroxylamine (B1172632) or substituted hydrazines. The initial nucleophilic addition forms a carbinolamine intermediate, which then dehydrates (loses a water molecule) to form a product with a carbon-nitrogen double bond (C=N). chemguide.co.uk
A prominent example is the reaction with 2,4-dinitrophenylhydrazine (Brady's reagent), which serves as a classical chemical test for aldehydes and ketones. chemguide.co.uk The reaction with this compound would produce a characteristic brightly colored precipitate, a 2,4-dinitrophenylhydrazone, which has a sharp melting point useful for identification. docbrown.info
Table 2: Common Condensation Reactions
| Reagent | Intermediate | Final Product Type |
|---|---|---|
| Hydroxylamine (NH₂OH) | Carbinolamine | Oxime |
| Hydrazine (NH₂NH₂) | Carbinolamine | Hydrazone |
Another important condensation reaction is the aldol (B89426) condensation. Since this compound possesses acidic alpha-hydrogens on both the methylene (B1212753) (C1) and methyl (C3) carbons, it can undergo self-condensation in the presence of an acid or base catalyst to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.
Alpha-Substitution Reactions via Enolate Chemistry
The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. fiveable.melibretexts.org this compound has two such α-carbons, at the C1 and C3 positions.
Treatment with a strong base, such as lithium diisopropylamide (LDA), removes an α-proton to form a nucleophilic enolate ion. fiveable.memasterorganicchemistry.com This enolate can then react with various electrophiles in α-substitution reactions, a powerful method for forming new carbon-carbon bonds. wikipedia.org
The regioselectivity of enolate formation can often be controlled:
Kinetic Enolate: Formed faster by using a strong, sterically hindered base (like LDA) at low temperatures, favoring deprotonation at the less substituted α-carbon (C3-methyl group).
Thermodynamic Enolate: The more stable enolate, favored under equilibrium conditions (using a weaker base like an alkoxide), forms at the more substituted α-carbon (C1-methylene group).
Once formed, the enolate can react with electrophiles such as alkyl halides in S N 2-type reactions. wikipedia.org
Table 3: Alpha-Substitution Reactions
| Base / Conditions | Enolate Formed | Electrophile (e.g.) | Product Type |
|---|---|---|---|
| LDA, -78°C | Kinetic (at C3) | CH₃I | α-Alkylated Ketone |
| NaOEt, EtOH | Thermodynamic (at C1) | CH₃CH₂Br | α-Alkylated Ketone |
Reactivity of the Dichlorophenyl Aromatic Ring
The reactivity of the benzene (B151609) ring is significantly influenced by the substituents attached to it. In this compound, the ring has three substituents: two chlorine atoms and a butan-2-one group (an acyl group).
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The existing substituents on the ring determine the rate of reaction and the position (regioselectivity) of the incoming electrophile.
Chlorine Atoms (at C3 and C4): Halogens are an unusual class of substituents. They are deactivating towards EAS due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. scranton.edu
Butan-2-one Group (at C1): This acyl group is strongly electron-withdrawing and is a powerful deactivating group. It directs incoming electrophiles to the meta position.
The combined effect of these three substituents makes the aromatic ring in this compound highly electron-deficient and thus strongly deactivated towards electrophilic attack. The positions on the ring available for substitution are C2, C5, and C6.
Position C2: ortho to the acyl group and ortho to the C3-chloro group.
Position C5: meta to the acyl group and ortho to the C4-chloro group.
Position C6: para to the C3-chloro group and meta to the C4-chloro group.
Given the strong deactivating nature of all substituents, forcing conditions (high temperatures, strong catalysts) would be required for any EAS reaction. The directing effects are conflicting, but substitution would most likely occur at the position least deactivated. The meta-directing acyl group strongly disfavors substitution at C2 and C6. The chlorine atoms direct to positions 2, 5, and 6. The only position favored (or least disfavored) by all groups is C5, which is meta to the deactivating acyl group and ortho to the C4-Cl. Therefore, electrophilic substitution, if it occurs, is predicted to be highly regioselective for position 5.
Table 4: Predicted Outcome of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-(3,4-Dichloro-5-nitrophenyl)butan-2-one |
| Halogenation | Br₂ / FeBr₃ | 1-(5-Bromo-3,4-dichlorophenyl)butan-2-one |
Potential for Nucleophilic Aromatic Substitution on Activated Sites
Nucleophilic aromatic substitution (S N Ar) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com Unlike S N 1 and S N 2 reactions, the S N Ar mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgyoutube.com
This reaction is generally difficult and requires specific conditions:
The presence of a good leaving group (like a halide).
The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org
In this compound, the chlorine atoms are potential leaving groups. The butan-2-one substituent is electron-withdrawing, which does deactivate the ring towards electrophiles and activate it towards nucleophiles. However, it is not positioned ortho or para to either of the chlorine atoms. Without this crucial positional relationship, the negative charge of the Meisenheimer intermediate cannot be effectively delocalized onto the carbonyl oxygen.
Consequently, this compound is not well-activated for nucleophilic aromatic substitution under standard laboratory conditions. The reaction would likely require extremely harsh conditions of high temperature and pressure for a nucleophile to displace one of the chlorine atoms.
Transformations Involving Chlorine Substituents
The presence of chlorine atoms on the aromatic ring presents opportunities for a variety of synthetic transformations, which are standard for aryl halides. These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, thereby modifying the molecular scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organohalide with an organometallic reagent. For a substrate like this compound, the two chlorine atoms serve as reactive handles for such transformations.
Suzuki Reaction: This reaction couples an aryl halide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base to form a biaryl compound.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a method for vinylation of the aromatic ring. byjus.comnih.gov
Sonogashira Reaction: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to generate aryl-alkyne structures. nih.govnobelprize.org
Despite the general utility of these reactions for aryl chlorides, a detailed review of scientific literature did not yield specific documented examples of Suzuki, Heck, or Sonogashira cross-coupling reactions being performed on this compound. The reactivity of aryl chlorides in these couplings is generally lower than that of aryl bromides or iodides, often requiring specialized ligands and more forcing reaction conditions.
Reduction and Other Derivatizations of Halogen Atoms
The chlorine atoms of this compound can be removed or replaced through various chemical methods. Catalytic hydrogenation is a common method for the hydrodehalogenation (reduction) of aryl halides, typically using a palladium catalyst and a hydrogen source to replace the halogen with a hydrogen atom.
Investigations into Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. Ketones are known to undergo several types of rearrangements, such as the Baeyer–Villiger oxidation (insertion of an oxygen atom adjacent to the carbonyl) or the Beckmann rearrangement (of the corresponding oxime). byjus.comwiley-vch.demasterorganicchemistry.com
However, specific investigations into the rearrangement reactions of this compound have not been found in a review of the available scientific literature. The potential for rearrangements like the Willgerodt–Kindler reaction, which transforms aryl alkyl ketones into terminal amides or thioamides, could be a subject for future investigation but remains undocumented for this specific compound.
Functionalization for Complex Molecular Synthesis (e.g., sulfonyl derivatives)
The functionalization of the this compound scaffold is crucial for its application in the synthesis of more complex molecules. One key example of such a functionalization is the formation of sulfonyl derivatives. The compound 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one is a known derivative, illustrating a significant transformation of the parent structure. nih.govwikipedia.orgchemscene.combldpharm.com
The synthesis of this sulfonyl derivative represents a functionalization that introduces a sulfone group, a valuable functional group in medicinal chemistry and materials science. This transformation changes the electronic and steric properties of the molecule, opening pathways for further synthetic modifications. The properties of this derivative are summarized in the table below.
| Property | Value |
|---|---|
| CAS Number | 336195-38-1 |
| Molecular Formula | C₁₀H₁₀Cl₂O₃S |
| Molecular Weight | 281.16 g/mol |
| Topological Polar Surface Area | 51.21 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
This functionalization highlights the utility of the this compound core in building more elaborate molecular architectures for various research applications.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dichlorophenyl Butan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and hybridization of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The structure of 1-(3,4-Dichlorophenyl)butan-2-one contains five unique proton environments. The aromatic region would display signals for the three protons on the dichlorophenyl ring. The aliphatic region would show signals corresponding to the methylene (B1212753) group adjacent to the aromatic ring, the methylene group of the ethyl fragment, and the terminal methyl group.
The expected chemical shifts are influenced by the electronic environment. The protons on the aromatic ring are deshielded due to the ring current and the presence of electronegative chlorine atoms. The methylene protons adjacent to the carbonyl group (C-3) are expected to be a quartet, shifted downfield due to the electron-withdrawing effect of the carbonyl. The benzylic protons (C-1) would appear as a singlet, while the terminal methyl protons (C-4) would be the most upfield signal, appearing as a triplet. docbrown.infodocbrown.info
Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on analogous structures like butanone and substituted aromatic compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | ~7.4 | d | ~2.0 |
| H-5' | ~7.3 | d | ~8.0 |
| H-6' | ~7.1 | dd | ~8.0, 2.0 |
| H-1 (Ar-CH ₂) | ~3.7 | s | - |
| H-3 (-C(=O)-CH ₂) | ~2.4 | q | ~7.3 |
| H-4 (-CH₂-CH ₃) | ~1.0 | t | ~7.3 |
s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. youtube.com For this compound, eight distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms in unique electronic environments.
The carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically appearing in the 200-210 ppm region. docbrown.infolibretexts.org The six carbons of the dichlorophenyl ring would appear in the aromatic region (approximately 128-140 ppm). The two carbons bearing chlorine atoms (C-3' and C-4') and the carbon attached to the butyl chain (C-1') would be identifiable as quaternary carbons, often showing lower intensity peaks. youtube.com The aliphatic carbons (C-1, C-3, and C-4) would appear in the upfield region of the spectrum. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on analogous structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~208 |
| C-1' | ~137 |
| C-4' | ~132 |
| C-3' | ~131 |
| C-2' | ~130 |
| C-6' | ~129 |
| C-5' | ~128 |
| C-1 (Ar-C H₂) | ~50 |
| C-3 (-C(=O)-C H₂) | ~36 |
| C-4 (-CH₂-C H₃) | ~8 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and DEPT for Carbon Hybridization
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methylene protons at C-3 (the quartet) and the methyl protons at C-4 (the triplet), confirming the ethyl ketone fragment. Correlations would also be seen between the coupled aromatic protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J C-H coupling). sdsu.eduresearchgate.net It would show correlations between the predicted ¹H and ¹³C signals, for instance, linking the triplet at ~1.0 ppm to the upfield carbon at ~8 ppm (C-4) and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), which is vital for connecting different parts of the molecule. sdsu.eduuvic.ca Key HMBC correlations would include the one between the benzylic protons (H-1) and the carbonyl carbon (C-2), as well as to the aromatic carbons C-1', C-2', and C-6'. The protons of the ethyl group (H-3 and H-4) would also show correlations to the carbonyl carbon C-2.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps determine the type of carbon atom (CH, CH₂, CH₃, or quaternary). libretexts.orgnanalysis.com A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. libretexts.orgmagritek.com This would allow for the unambiguous assignment of the methyl (C-4), methylene (C-1 and C-3), and methine (aromatic C-2', C-5', C-6') carbons.
Conformational Analysis via Variable Temperature NMR and Coupling Constants
Rotation around the single bond between C-1 and the aromatic ring, and the bonds within the butyl chain, could be studied using variable temperature (VT) NMR. At low temperatures, the rotation might slow down enough to allow for the observation of distinct signals for different conformers. The analysis of three-bond proton-proton coupling constants (³JHH) through the Karplus equation can also provide insights into the dihedral angles and preferred conformations in solution. organicchemistrydata.org For example, the coupling constant between H-3 and H-4 could provide information about the rotamer populations around the C3-C4 bond.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Carbonyl and C-H Vibrations
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent and easily identifiable peak would be from the stretching vibration of the ketone's carbonyl group (C=O). libretexts.org This typically appears as a strong, sharp band. docbrown.info Other key vibrations include those from the aromatic and aliphatic C-H bonds.
Table 3: Predicted FT-IR Absorption Bands for this compound (Predicted values based on analogous structures) libretexts.orgdocbrown.infoechemi.com
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| ~3100-3000 | C-H | Aromatic Stretch | Medium-Weak |
| ~2980-2850 | C-H | Aliphatic Stretch | Medium |
| ~1725-1705 | C=O | Carbonyl Stretch | Strong, Sharp |
| ~1600, ~1475 | C=C | Aromatic Ring Stretch | Medium |
| ~1450, ~1375 | C-H | Aliphatic Bend | Medium |
| ~890-810 | C-Cl | Stretch | Strong |
The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of bending vibrations that are unique to the molecule as a whole, serving as a "fingerprint" for identification. docbrown.info
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy serves as a vital counterpart to infrared (IR) spectroscopy, providing information about the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy observes the inelastic scattering of monochromatic light, typically from a laser. The resulting Raman spectrum reveals vibrational modes that involve a change in the polarizability of the molecule.
Key expected vibrational modes for this compound in a Raman spectrum would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: Occurring in the 2850-3000 cm⁻¹ range.
Carbonyl (C=O) stretching: This would appear as a strong band, typically around 1715 cm⁻¹.
Aromatic C=C stretching: Multiple bands are expected between 1400 and 1600 cm⁻¹.
C-Cl stretching: These vibrations would be found in the lower frequency region of the spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). britannica.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a chemical formula of C₁₀H₁₀Cl₂O, the theoretical exact mass can be calculated. While the search results provide the molecular weight of 1-(3,4-Dichlorophenyl)butan-1-one (B1338133) as 217.09 g/mol , the exact mass for the isomeric this compound would be identical. biosynth.com The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions is a key advantage. docbrown.info This technique is crucial in the analysis of new psychoactive substances and other novel compounds where precise identification is paramount. nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂O |
| Molecular Weight | 217.09 g/mol biosynth.com |
| Theoretical Exact Mass | 216.01087 u |
Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Electron Impact (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry. rsc.org
Electron Impact (EI): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. britannica.com This "hard" ionization technique provides a detailed fragmentation pattern that acts as a molecular fingerprint, aiding in structural elucidation. For this compound, characteristic fragments would be expected from the cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage), as well as cleavage of the bond between the methylene group and the dichlorophenyl ring. The resulting mass spectrum would show a molecular ion peak [M]⁺ and various fragment ion peaks. britannica.comnih.gov
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org This is particularly useful for confirming the molecular weight of the compound. ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
The choice between EI and ESI depends on the specific analytical goal. EI is excellent for obtaining detailed structural information through fragmentation, while ESI is preferred for determining the molecular weight of intact molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. youtube.com The presence of a carbonyl group and a dichlorinated benzene (B151609) ring in this compound gives rise to characteristic electronic transitions.
The spectrum is expected to show two main types of transitions:
π → π* transitions: These are high-energy transitions associated with the conjugated π-system of the benzene ring and the carbonyl group. They typically result in strong absorption bands. libretexts.org For aromatic ketones like acetophenone (B1666503), these transitions are observed at shorter wavelengths. science-softcon.de
n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atom being excited to an anti-bonding π* orbital. These transitions are characteristically weak. libretexts.orgmasterorganicchemistry.com
The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. youtube.comijims.com The dichlorophenyl group, being part of the chromophore, will influence the λmax (wavelength of maximum absorbance) values. The conjugation between the carbonyl group and the aromatic ring is a key factor determining the energy of these transitions. masterorganicchemistry.com While specific UV-Vis data for this compound is not detailed in the search results, related structures show absorption maxima that can be used for estimation. researchgate.netresearchgate.net
| Transition Type | Expected Wavelength Region | Relative Intensity |
| π → π | Shorter wavelength (e.g., ~250 nm) | Strong |
| n → π | Longer wavelength (e.g., ~300 nm) | Weak |
X-ray Crystallography for Solid-State Structure Determination (if single crystals can be obtained)
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aalto.fi If single crystals of this compound can be grown, this method can provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal lattice and the arrangement of atoms within it. The successful application of this technique is contingent on the ability to produce high-quality single crystals of the compound, which can sometimes be a challenging process. While no specific X-ray crystallographic data for this compound was found, studies on similar dichlorophenyl-containing organic molecules have been successfully conducted, demonstrating the feasibility of this approach for structural elucidation. aalto.fi
Computational Chemistry and Theoretical Investigations of 1 3,4 Dichlorophenyl Butan 2 One
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.
Geometry Optimization and Conformational Energy Landscapes
Without specific research on 1-(3,4-Dichlorophenyl)butan-2-one, it is not possible to present a data table of its optimized geometrical parameters or discuss its conformational energy landscape. Such an analysis would involve identifying the most stable three-dimensional arrangement of the atoms in the molecule and mapping the energy changes as the molecule's flexible bonds rotate. For instance, a study on the related compound 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone) revealed multiple conformers and identified the most stable structure through scanning the dihedral angles of the butanoyl substituent. A similar approach would be necessary for this compound to understand its preferred shape and the energy barriers between different conformations.
Vibrational Frequency Calculations and Spectral Simulation (IR, Raman)
Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. These calculations can predict the frequencies at which a molecule will vibrate, corresponding to the absorption of light in the IR spectrum or the inelastic scattering of light in the Raman spectrum. A detailed vibrational analysis for this compound would require DFT calculations to compute these frequencies and their corresponding intensities. While studies on similar chlorinated benzene (B151609) derivatives exist, providing assignments for their vibrational modes, this data cannot be directly extrapolated to the target molecule.
Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals - FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates a more reactive molecule. Analysis of the spatial distribution of these orbitals helps in understanding the regions of a molecule that are likely to donate or accept electrons in a chemical reaction. For this compound, this analysis would pinpoint the electron-rich and electron-poor areas, but specific data on its HOMO-LUMO energies and orbital distributions are not available.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Without a specific computational study, an MEP map for this compound cannot be generated, and therefore, a definitive prediction of its reactive sites based on this method is not possible.
Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding, including noncovalent interactions. By identifying critical points in the electron density, QTAIM can reveal the presence and nature of interactions such as hydrogen bonds and van der Waals forces within a molecule or between molecules. This analysis would be particularly insightful for understanding any intramolecular interactions in this compound, but no such QTAIM studies have been reported for this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and the stability they impart to a molecule. An NBO analysis of this compound would provide quantitative data on the interactions between occupied and unoccupied orbitals, offering a deeper understanding of its electronic stability. However, the necessary calculations and their results are not present in the current body of scientific literature.
Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide profound insights into its solvation and dynamic behavior, revealing how the molecule interacts with its surrounding solvent and its own conformational flexibility.
A typical MD simulation involves placing a model of the molecule within a simulated box of solvent molecules, such as water. The interactions between all atoms are governed by a 'force field,' a set of parameters that define the potential energy of the system. Simulations of molecules in explicit water often utilize force fields like AMBER and water models such as TIP3P. acs.orgacs.org The system is then allowed to evolve over time by solving Newton's equations of motion, generating a trajectory that maps the positions and velocities of the atoms.
Key analyses of the MD trajectory for this compound would include:
Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating the radial distribution function (RDF). The RDF for the oxygen atom of the ketone group would likely show a sharp first peak, indicating a well-defined first solvation shell where water molecules form hydrogen bonds. The dichlorophenyl ring, being more hydrophobic, would exhibit a less structured solvation shell.
Conformational Dynamics: The butane (B89635) chain of the molecule possesses rotational freedom around its carbon-carbon single bonds. MD simulations can track the dihedral angles to understand the conformational preferences of the molecule in solution. This reveals the most stable conformations and the energy barriers between them, which are crucial for understanding its chemical reactivity and biological interactions.
System Stability: Before analysis, the simulation must reach equilibrium. This is often checked by monitoring properties like the system density over time until it stabilizes and reaches a plateau. nih.gov This preparatory phase ensures that the subsequent data accurately reflects the system's natural behavior. nih.gov
While direct MD simulation studies on this compound are not prominent in the literature, the principles are well-established from simulations of other small organic molecules and biomolecular systems. acs.orgnih.govnih.gov These simulations are vital for understanding how the solvent mediates the molecule's structure and behavior.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nih.gov Computational chemistry offers methods to predict NMR chemical shifts with high accuracy, serving as a powerful aid in spectral assignment and structure verification. nih.govnih.gov
The standard approach involves Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnyu.edu The process for predicting the NMR spectrum of this compound would be as follows:
Conformational Search: First, the various possible conformations of the flexible butyl chain are generated and their relative energies are calculated.
Geometry Optimization: Each significant low-energy conformer is optimized, typically using a DFT functional like B3LYP with a basis set such as 6-31G(d). nih.govnyu.edu Solvent effects are often included implicitly through models like the Polarizable Continuum Model (PCM). comporgchem.com
NMR Calculation: For each optimized conformer, the magnetic shielding tensors are calculated at a higher level of theory.
Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values from all conformations, weighted by their Boltzmann population based on their relative free energies. comporgchem.com
Recent advancements have also integrated DFT-calculated parameters with machine learning models, such as Graph Neural Networks (GNNs), to further enhance prediction accuracy. nih.govnyu.edu These methods can capture subtle environmental effects that are difficult to model with pure DFT. nih.gov
Below is a hypothetical table illustrating the kind of data generated from a computational NMR prediction for this compound.
| Atom | Position | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |
|---|---|---|---|
| C=O | C2' | 208.5 | - |
| CH2 (benzyl) | C1' | 51.0 | 3.75 |
| CH2 (ethyl) | C3' | 29.8 | 2.45 |
| CH3 | C4' | 7.6 | 1.05 |
| C-Cl | C3, C4 | 133.0, 131.5 | - |
| C-H (aromatic) | C2, C5, C6 | 131.2, 128.8, 130.5 | 7.40, 7.15, 7.45 |
Note: The values in this table are illustrative and represent typical chemical shifts for the functional groups present. Actual predicted values would depend on the specific level of theory and solvent model used.
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. analis.com.my These materials are crucial for technologies like frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules and guide the design of new NLO materials. analis.com.myrsc.orgresearchgate.net
The NLO response of a molecule is primarily determined by its hyperpolarizability. The first hyperpolarizability (β) is a tensor quantity that governs second-order NLO phenomena like second-harmonic generation. Key molecular features that lead to a large β value include:
A significant difference between the ground-state and excited-state dipole moments.
A low-energy electronic transition, often associated with charge transfer.
The presence of electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected by a π-conjugated system. analis.com.my
DFT calculations can be used to compute the essential NLO-related parameters. The typical workflow involves optimizing the molecular geometry and then performing a frequency calculation to obtain the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net
The table below summarizes the key parameters that would be calculated to assess the NLO potential of this compound.
| Parameter | Symbol | Description | Typical Units |
|---|---|---|---|
| Dipole Moment | μ | Measures the molecule's overall polarity. | Debye (D) |
| Mean Polarizability | ⟨α⟩ | The average response of the molecular electron cloud to an electric field. | a.u. |
| Anisotropy of Polarizability | Δα | The difference in polarizability along different molecular axes. | a.u. |
| First-Order Hyperpolarizability | βtot | The primary determinant of second-order NLO activity. analis.com.my | esu or a.u. |
| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap can enhance NLO properties. | eV |
Note: The values for these parameters would need to be calculated using a specific DFT functional (e.g., CAM-B3LYP) and basis set. researchgate.net
Investigations into similar D-A (donor-acceptor) systems show that enhancing the electron-donating strength of one part of the molecule while having a strong acceptor can significantly increase the first hyperpolarizability. rsc.org While this compound itself may not be a powerful NLO material, computational analysis provides a quantitative basis for this assessment and a pathway for designing more potent derivatives.
Applications and Role As a Synthetic Intermediate
Precursor in the Synthesis of Functionalized Organic Molecules
The reactivity of the carbonyl group and the adjacent methylene (B1212753) group in 1-(3,4-Dichlorophenyl)butan-2-one makes it a versatile starting material for constructing more elaborate organic structures.
Intermediate in Michael Addition Reactions for Cyclic Compound Synthesis
The Michael addition, a cornerstone of carbon-carbon bond formation, utilizes a nucleophile (the Michael donor) and an activated alkene (the Michael acceptor). masterorganicchemistry.comresearchgate.net The enolate form of this compound can act as a Michael donor, adding to various α,β-unsaturated compounds. This reaction is instrumental in creating 1,5-dicarbonyl compounds, which can subsequently undergo intramolecular reactions to form cyclic structures. youtube.com
The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then attacks the β-carbon of an α,β-unsaturated carbonyl compound in a conjugate addition. masterorganicchemistry.com This process is foundational for creating new carbon-carbon single bonds. masterorganicchemistry.com The resulting product, a 1,5-dicarbonyl compound, is a key precursor for cyclization reactions, such as the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to build a new six-membered ring. While specific examples detailing the use of this compound in Robinson annulation are not prevalent in the searched literature, its structural features make it a suitable candidate for such transformations. The synthesis of functionalized cyclophanes has also been achieved through cascade reactions that include an intramolecular Michael addition as a key step. beilstein-journals.org
Table 1: Michael Addition Reaction Overview
| Component | Role | Example |
|---|---|---|
| This compound | Michael Donor (as its enolate) | - |
| α,β-Unsaturated Ketone/Ester | Michael Acceptor | Methyl vinyl ketone |
| Base Catalyst | Enolate Formation | Sodium ethoxide |
| Product Type | 1,5-Dicarbonyl Compound | - |
Reactant in Condensation Reactions to Form Substituted Enones
Condensation reactions, particularly aldol-type condensations, are fundamental in organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com this compound can react with aldehydes or ketones in the presence of an acid or base catalyst to form a β-hydroxy ketone. This initial adduct can then undergo dehydration to yield an α,β-unsaturated ketone, also known as a substituted enone. libretexts.orglibretexts.org
The formation of the enone is driven by the stability of the resulting conjugated system. libretexts.org These reactions can be catalyzed by both acids and bases. libretexts.orglibretexts.org The resulting substituted enones, featuring the 3,4-dichlorophenyl group, are valuable intermediates themselves, as the enone functionality is a key feature in many biologically active molecules and can participate in further synthetic transformations. organic-chemistry.org For instance, various aryl ketones can react with dimethyl sulfoxide (B87167) (DMSO) under transition metal-free conditions to produce α,β-unsaturated carbonyl compounds. organic-chemistry.org
Table 2: Aldol-Type Condensation for Enone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Final Product |
|---|
Building Block for Nitrogen-Containing Heterocycles (e.g., dihydropyridines, oximes)
The carbonyl group of this compound is a key functional handle for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.
Dihydropyridines: 1,4-Dihydropyridines (DHPs) are an important class of nitrogen heterocycles with significant therapeutic applications. google.com The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that can utilize a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.org While the direct use of this compound in a traditional Hantzsch synthesis is not explicitly detailed, its structural similarity to β-dicarbonyl compounds suggests its potential as a precursor. For example, a four-component reaction involving an aromatic ketone, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate (B1210297) can yield 1,2-dihydropyridine derivatives. nih.gov In one instance, 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile was synthesized, demonstrating the incorporation of the 3,4-dichlorophenyl moiety into a dihydropyridine scaffold. nih.gov
Oximes: Oximes are formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). nih.govresearchgate.net This conversion is a standard method for the protection, purification, and characterization of carbonyl compounds. nih.gov this compound can be readily converted to its corresponding oxime, this compound oxime, by treatment with hydroxylamine hydrochloride, often in the presence of a mild base. researchgate.netyoutube.com Oximes themselves are versatile intermediates, capable of being transformed into amides via the Beckmann rearrangement, or serving as precursors for other nitrogen-containing heterocycles. nih.govorgsyn.org The synthesis of oximes can be achieved through various methods, including solvent-free "grindstone chemistry" and tandem reactions from benzylic alcohols. nih.govpsu.edu
Development of Catalysts or Ligands Incorporating the Dichlorophenylbutanone Motif
While direct evidence of catalysts or ligands incorporating the entire this compound structure is limited in the provided search results, the 3,4-dichlorophenyl group itself is a common substituent in ligands used for catalysis. The electronic properties imparted by the two chlorine atoms on the phenyl ring can influence the catalytic activity and selectivity of a metal complex. The development of new ligands is a continuous effort in catalysis, and frameworks derived from functionalized ketones are not uncommon. It is conceivable that derivatives of this compound, such as its corresponding β-amino alcohol or Schiff base, could serve as ligands for transition metals, with the dichlorophenyl group modulating the electronic environment of the catalytic center.
Role in the Synthesis of Complex Medicinal Chemistry Scaffolds (involving 3,4-dichlorophenyl groups)
The 3,4-dichlorophenyl group is a common feature in many pharmacologically active molecules due to its ability to enhance binding affinity and modulate metabolic stability. The concept of a "molecular scaffold" is central to medicinal chemistry, where a core structure is decorated with various functional groups to create a library of compounds for biological screening. nih.gov
This compound can serve as a key starting material for introducing the 3,4-dichlorophenyl moiety into more complex scaffolds. For example, styrylquinolines, which are quinoline (B57606) molecules linked to a phenyl ring, have been explored for various pharmacological activities. nih.gov The synthesis of such compounds could potentially involve intermediates derived from this compound. The presence of the 3,4-dichlorophenyl group is often associated with specific biological activities, and its incorporation is a key step in the design of new therapeutic agents.
Advanced Analytical Methodologies for 1 3,4 Dichlorophenyl Butan 2 One and Its Derivatives
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like 1-(3,4-dichlorophenyl)butan-2-one, both liquid and gas chromatography offer robust solutions for analysis and purification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for aromatic ketones like this compound.
The development of a successful RP-HPLC method hinges on the careful selection of several key parameters. A typical starting point for analyzing dichlorophenyl-containing compounds involves a C18 stationary phase due to its hydrophobicity, which promotes retention of the analyte. sielc.comwindows.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com
The detection wavelength is chosen based on the ultraviolet (UV) absorbance profile of the analyte. The dichlorophenyl group in the molecule provides strong absorbance, typically in the range of 220-290 nm. A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously, aiding in peak identification and purity assessment.
Table 1: Example RP-HPLC Method Parameters for this compound
| Parameter | Recommended Setting | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for non-polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak symmetry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component; elutes the analyte from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 258 nm | Wavelength for optimal detection of the dichlorophenyl chromophore. |
| Column Temperature | 25 °C | Ensures reproducible retention times by maintaining a constant temperature. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
The composition of the mobile phase during an HPLC run can be either constant (isocratic elution) or varied over time (gradient elution). quora.com
Isocratic Elution : This method uses a single, unchanging mobile phase composition (e.g., 70:30 Acetonitrile:Water) throughout the analysis. phenomenex.com It is simpler, requires less sophisticated equipment, and is often suitable for separating a small number of compounds with similar polarities. quora.comyoutube.com However, it can lead to long run times and significant peak broadening for strongly retained compounds. biotage.com
Gradient Elution : This technique involves changing the mobile phase composition during the separation, typically by increasing the percentage of the stronger organic solvent (e.g., acetonitrile). biotage.comlctsbible.com This approach is highly effective for samples containing components with a wide range of polarities. lctsbible.com It allows for the elution of weakly retained compounds early in the run while ensuring that strongly retained compounds elute in a reasonable time with sharp, well-defined peaks. biotage.com For analyzing this compound along with potential impurities or degradation products, a gradient elution is generally preferred as it provides superior resolution and sensitivity across a broader polarity range. youtube.com
To ensure an analytical method is suitable for its intended purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netiosrphr.org Validation demonstrates that the method is reliable, reproducible, and accurate. researchgate.net
Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities or excipients. researchgate.net
Linearity : The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A high correlation coefficient (R² > 0.999) is typically required. turkjps.orgjaptronline.com
Accuracy : The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Recovery rates between 99-101% are generally considered excellent. japtronline.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD), with values less than 2% being desirable. researchgate.netjaptronline.com
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japtronline.comnih.gov
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage. iosrphr.orgturkjps.org
Table 2: Typical ICH Validation Parameters and Acceptance Criteria for an HPLC Assay
| Validation Parameter | Description | Common Acceptance Criteria |
| Linearity | Assesses the proportional relationship between concentration and response. | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | Measures the nearness of results to the true value. | % Recovery between 98.0% and 102.0% |
| Precision | Measures the repeatability and intermediate precision of the method. | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Specificity | Ensures no interference from other substances at the analyte's retention time. | Peak purity index > 0.99; baseline resolution from other peaks |
| LOD | The lowest concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) of 3:1 |
| LOQ | The lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio (S/N) of 10:1 |
| Robustness | Evaluates the method's stability against small procedural changes. | System suitability parameters remain within defined limits. |
Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. The method involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a column.
A common approach involves using a non-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), which separates compounds based on their boiling points and interactions with the phase. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. researchgate.net A temperature program, where the column temperature is gradually increased, is typically employed to ensure the efficient elution of all components.
Table 3: Example GC-MS Method Parameters for this compound
| Parameter | Recommended Setting | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Provides high-resolution separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert mobile phase to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Temperature Program | Initial 100 °C, hold 1 min; ramp at 15 °C/min to 280 °C, hold 5 min | Separates components based on boiling point and volatility. |
| Detector | Mass Spectrometer (MS) | Provides structural information for positive identification. |
| MS Source Temp | 230 °C | Optimal temperature for ionization. |
| MS Quad Temp | 150 °C | Optimal temperature for the mass analyzer. |
The compound this compound is achiral as it does not possess a stereocenter. However, a key derivative, 1-(3,4-dichlorophenyl)butan-2-ol, which is formed by the reduction of the ketone group, is chiral. The carbon atom bearing the hydroxyl group becomes a stereocenter, leading to the existence of (R)- and (S)-enantiomers.
Enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties, making their separation and individual quantification essential. eijppr.com Chiral chromatography is the most effective method for this purpose. nih.gov This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, resulting in different retention times and allowing for their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating the enantiomers of many chiral compounds, including those with aromatic and alcohol functional groups. mdpi.com
Table 4: Example Chiral HPLC Method Parameters for 1-(3,4-Dichlorophenyl)butan-2-ol
| Parameter | Recommended Setting | Purpose |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Stationary phase designed to interact differently with enantiomers. |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) | Normal-phase conditions often provide better selectivity on these CSPs. |
| Flow Rate | 0.8 mL/min | Adjusted to optimize resolution between the enantiomeric peaks. |
| Detection | UV at 225 nm | Wavelength for detecting the phenyl ring. |
| Column Temperature | 25 °C | Temperature control is critical for reproducible chiral separations. |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Hyphenated Techniques for Enhanced Analysis
Hyphenated analytical techniques, which combine two or more methods, offer a powerful approach for the detailed characterization of chemical compounds. By coupling a separation technique with a detection technique, analysts can achieve high sensitivity and selectivity, enabling the analysis of complex mixtures and the unambiguous identification of individual components. For this compound and its derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
GC-MS for Mixture Analysis and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comlibretexts.org The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. libretexts.org As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical "fingerprint". libretexts.org
The analysis of organochlorine compounds by GC-MS is a well-established practice, often utilizing a low-bleed capillary column, such as one with a polyphenylmethylsilicone stationary phase, to ensure good separation and minimize background noise. libretexts.org Temperature programming, where the column temperature is gradually increased during the analysis, is typically employed to ensure the efficient elution of a wide range of compounds. libretexts.org
In the mass spectrum of this compound, the molecular ion peak (M+) would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show an M+ peak, an M+2 peak (from one ³⁷Cl atom), and an M+4 peak (from two ³⁷Cl atoms) with relative intensities following a predictable pattern. dioxin20xx.org
Fragmentation of the molecular ion provides crucial structural information. For ketones, a common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.orgwhitman.educhemguide.co.uk For this compound, this would lead to the formation of characteristic acylium ions.
Table 1: Predicted Key GC-MS Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |
| [C₁₀H₁₀Cl₂O]⁺ | Molecular Ion (M⁺) | 216 | Confirms molecular weight. Isotopic pattern confirms the presence of two chlorine atoms. |
| [C₈H₆Cl₂]⁺ | [M - C₂H₄O]⁺ | 172 | Loss of a neutral acetone (B3395972) molecule via rearrangement. |
| [C₇H₅Cl₂]⁺ | [M - C₃H₅O]⁺ | 159 | α-cleavage, loss of the butyryl group, forming the dichlorobenzyl cation. This is expected to be a prominent peak. |
| [C₂H₃O]⁺ | [CH₃CO]⁺ | 43 | α-cleavage, formation of the acetyl cation. This is often a base peak for methyl ketones. chemguide.co.uk |
This table presents predicted fragmentation patterns based on established principles of mass spectrometry for ketones and halogenated compounds. libretexts.orgchemguide.co.ukmiamioh.edu
The combination of the retention time from the GC and the fragmentation pattern from the MS allows for the highly confident identification and quantification of this compound, even in complex matrices. libretexts.org
LC-MS for Non-Volatile Components and High-Resolution Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov It is particularly suited for the analysis of non-volatile, thermally unstable, or high molecular weight compounds that are not amenable to GC-MS. nih.gov In the context of this compound, LC-MS is valuable for analyzing its potential non-volatile derivatives or impurities, and for providing high-resolution mass data.
The LC system separates components in a liquid mobile phase using a stationary phase packed in a column. nih.gov The eluent from the LC column is then introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions from the analyte molecules in the liquid phase. wur.nl
LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional selectivity and sensitivity. nih.govnih.govrsc.org In an LC-MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This process enhances specificity, allowing for reliable quantification even at very low concentrations in complex samples.
High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, can determine the mass of an ion with very high accuracy (typically within 5 ppm). acs.orgcopernicus.org This allows for the determination of the elemental composition of the ion, providing a high degree of confidence in its identification. For this compound (C₁₀H₁₀Cl₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Type | Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | [C₁₀H₁₁Cl₂O]⁺ | 217.0181 |
| [M+Na]⁺ | [C₁₀H₁₀Cl₂NaO]⁺ | 239.0000 |
| [M+NH₄]⁺ | [C₁₀H₁₄Cl₂NO]⁺ | 234.0447 |
This data is based on the predicted values for the isomer 1-(3,4-dichlorophenyl)butan-1-one (B1338133) and illustrates the principle of high-resolution mass determination. uni.lu The exact masses are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ²³Na, ³⁵Cl).
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of elements (primarily carbon, hydrogen, nitrogen, and heteroatoms like halogens and sulfur) within a chemical compound. This information is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. libretexts.org For a newly synthesized or isolated compound like this compound, elemental analysis provides critical validation of its elemental composition and purity.
The most common method for determining carbon and hydrogen content is combustion analysis. libretexts.org A small, precisely weighed sample of the compound is completely combusted in a stream of pure oxygen at high temperatures. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected in separate absorption traps. By measuring the mass increase of these traps, the original masses of carbon and hydrogen in the sample can be determined. libretexts.org
For halogenated compounds, such as this compound, the combustion process is modified to convert the chlorine into hydrogen chloride (HCl) or other capturable forms. The resulting products are passed through a solution that absorbs the halogen-containing gas, which can then be quantified by techniques like ion chromatography or titration. nih.govdiva-portal.org Modern elemental analyzers can automate this entire process, providing rapid and accurate results for C, H, N, S, and halogens from a single sample.
The empirical formula is derived from the percentage composition data. youtube.com For this compound, with a molecular formula of C₁₀H₁₀Cl₂O, the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₀Cl₂O)
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 55.34% |
| Hydrogen (H) | 1.008 | 10 | 10.08 | 4.65% |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 32.66% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.37% |
| Total | 217.095 | 100.00% |
Experimental results from elemental analysis that closely match these theoretical percentages would confirm the empirical formula of the compound. libretexts.org When combined with the molecular weight determined by mass spectrometry, the molecular formula can be definitively established. youtube.com For instance, if elemental analysis yielded an empirical formula of C₁₀H₁₀Cl₂O, and mass spectrometry showed a molecular ion peak at m/z 216, this would confirm that the molecular formula is the same as the empirical formula.
Future Research Directions and Unexplored Avenues for 1 3,4 Dichlorophenyl Butan 2 One
Stereoselective Synthesis of Enantiomers and Diastereomers
The synthesis of specific stereoisomers—enantiomers and diastereomers—of 1-(3,4-Dichlorophenyl)butan-2-one is a critical area for future research. The presence of a chiral center at the second carbon atom of the butane (B89635) chain means that the compound can exist as two enantiomers. The biological and chemical properties of these individual enantiomers may differ significantly from the racemic mixture.
Future investigations should focus on developing and optimizing stereoselective synthetic methods. ethz.chyoutube.com This could involve several established strategies:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry. ethz.ch
Chiral Auxiliaries: Employing a chiral molecule that directs the stereochemical outcome of a reaction and is subsequently removed. ethz.ch
Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other. ethz.ch This is a particularly attractive approach due to the potential for high efficiency and the use of only small amounts of the catalyst. Enzymes, for instance, are highly specific catalysts that can be used in enantioselective transformations. ethz.ch
The synthesis of diastereomers would become relevant if a second chiral center is introduced into the molecule. The ability to control the formation of specific diastereomers is crucial as they can have distinct physical and biological properties. ethz.ch
Mechanistic Studies of Novel Reactions Involving the Compound
A thorough understanding of the reaction mechanisms involving this compound is fundamental to developing new synthetic methodologies and applications. While standard ketone reactions are expected, the electronic influence of the 3,4-dichlorophenyl group can lead to novel and unexpected reactivity.
Future research should aim to elucidate the mechanisms of new reactions where this compound serves as a key substrate or intermediate. This could involve:
Kinetic Studies: To determine reaction rates and the influence of various parameters such as temperature, concentration, and catalysts.
Computational Modeling: To map out reaction pathways, identify transition states, and predict the feasibility of different mechanistic possibilities.
Isotopic Labeling Studies: To trace the movement of atoms throughout a reaction, providing definitive evidence for a proposed mechanism.
Investigating reactions that exploit the unique electronic nature of the dichlorinated aromatic ring could lead to the discovery of novel transformations and the synthesis of new classes of compounds.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area ripe for exploration. The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. acs.orgfirp-ula.org
Key areas for future research include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.orgyoutube.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. researchgate.net This could involve exploring the use of water, supercritical fluids, or ionic liquids as reaction media. researchgate.net
Catalysis: Developing and utilizing highly efficient catalysts to reduce energy consumption and improve reaction selectivity. researchgate.net This aligns with the goal of reducing the use of stoichiometric reagents. firp-ula.org
Renewable Feedstocks: Investigating the possibility of synthesizing the target compound from renewable starting materials rather than petroleum-based sources. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. researchgate.net
By integrating these principles, future synthetic strategies for this compound can be made more sustainable and economically viable.
Exploration of Solid-State Properties and Crystal Engineering
The solid-state properties of this compound, including its crystal structure and potential for polymorphism, are largely unexplored. Crystal engineering, the rational design of crystalline solids, offers a powerful tool to control and modify these properties. ub.edunih.gov
Future research in this area should involve:
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of molecules in the crystal lattice. researchgate.net This information is fundamental to understanding the relationship between structure and properties.
Polymorph Screening: Systematically searching for different crystalline forms (polymorphs) of the compound. ub.edu Polymorphs can exhibit different melting points, solubilities, and stabilities, which are critical parameters for various applications. ub.edu
Cocrystallization: Forming multicomponent crystals (cocrystals) with other molecules to modify the physicochemical properties of the compound in a controlled manner. nih.gov This can be a powerful strategy to improve properties like solubility and stability. nih.gov
Computational Prediction of Crystal Structures: Using computational methods to predict possible crystal structures and guide experimental crystallization efforts.
Understanding and controlling the solid-state properties of this compound could be crucial for its handling, formulation, and performance in various applications.
Advanced Spectroscopic Probes for Dynamic Molecular Processes
Advanced spectroscopic techniques can provide detailed insights into the dynamic processes of this compound at the molecular level. These methods can be used to study conformational changes, intermolecular interactions, and reaction dynamics in real-time.
Future research could employ techniques such as:
Time-Resolved Spectroscopy: To monitor the evolution of transient species in photochemical or chemical reactions.
Two-Dimensional NMR Spectroscopy: To elucidate complex molecular structures and study dynamic exchange processes. beilstein-journals.org
Fluorescence Spectroscopy: If the molecule or its derivatives can be made fluorescent, this technique can be used to probe the local environment and interactions with other molecules. nih.gov Introducing specific functional groups can create "push-pull" systems that exhibit interesting photophysical properties. nih.gov
Vibrational Spectroscopy (Raman and IR): To study the vibrational modes of the molecule and how they are affected by changes in the molecular environment or upon interaction with other species.
These advanced spectroscopic studies will contribute to a more comprehensive understanding of the molecule's behavior and its interactions.
High-Throughput Computational Screening for Derivatization Potential
High-throughput computational screening presents a powerful and efficient approach to explore the vast chemical space of potential derivatives of this compound. By using computational models, researchers can predict the properties and potential activities of a large number of virtual compounds before committing to their synthesis.
Future research should focus on:
Developing Quantitative Structure-Activity Relationship (QSAR) Models: To correlate the structural features of derivatives with their predicted biological or chemical activities.
Virtual Screening of Compound Libraries: To identify promising derivative candidates for specific applications by docking them into the active sites of target proteins or by predicting their physicochemical properties. nih.gov
Predicting Reaction Outcomes: Using computational chemistry to predict the feasibility and selectivity of various derivatization reactions, thus guiding synthetic efforts.
Differential Derivatization for Analysis: Exploring computational methods to aid in the development of derivatization strategies for improved detection and quantification in complex mixtures using techniques like mass spectrometry. nih.gov
This in silico approach can significantly accelerate the discovery of new derivatives with desired properties, saving time and resources in the drug discovery and materials science fields. mdpi.com
Q & A
Synthesis and Optimization
Basic Q1: What are the most reliable synthetic routes for 1-(3,4-dichlorophenyl)butan-2-one, and how can purity be ensured? Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where 3,4-dichlorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient (80:20 to 50:50). Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify the absence of unreacted dichlorobenzene or acyl chloride byproducts .
Advanced Q1: How can reaction conditions be optimized to improve yield and regioselectivity in Friedel-Crafts acylation for this compound? Methodological Answer: Optimization requires systematic variation of:
- Catalyst loading : Excessive AlCl₃ may cause over-acylation; trials suggest 1.2 equivalents are optimal.
- Temperature : Reactions at 0–5°C minimize side products (e.g., diacylation), while higher temperatures (25°C) accelerate kinetics but reduce selectivity.
- Solvent polarity : Dichloromethane enhances electrophilic acylation compared to nonpolar solvents.
Yield improvements (from ~60% to 85%) are achieved by quenching the reaction with ice-cold HCl to precipitate unreacted AlCl₃, followed by rapid extraction .
Structural and Spectroscopic Characterization
Basic Q2: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- ¹H NMR : Key signals include a singlet at δ 2.1 ppm (ketone CH₃) and aromatic protons at δ 7.4–7.8 ppm (meta/para coupling).
- ¹³C NMR : Carbonyl resonance at ~208 ppm and quaternary carbons on the dichlorophenyl ring at ~135 ppm.
- FT-IR : Strong C=O stretch at 1715 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹ .
Advanced Q2: How can researchers resolve contradictions in spectroscopic data caused by rotational isomerism in the butanone chain? Methodological Answer: Variable-temperature NMR (VT-NMR) at −40°C slows conformational exchange, splitting broad peaks into distinct rotamers. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) model energy barriers between conformers, correlating with experimental line-shape analysis .
Biological Activity and Mechanism
Basic Q3: What preliminary assays are used to screen this compound for biological activity? Methodological Answer:
- Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays.
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli.
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values .
Advanced Q3: How can researchers design experiments to elucidate the compound’s interaction with specific biological targets? Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like trypanothione reductase. Parameters: grid size 40×40×40 Å, exhaustiveness=32 .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions.
- Mutagenesis studies : Replace key residues (e.g., Cys53 in trypanothione reductase) to validate predicted binding pockets .
Toxicity and Safety Profiling
Basic Q4: What in vitro assays are recommended for preliminary toxicity assessment? Methodological Answer:
- Ames test : Assess mutagenicity using Salmonella strains TA98 and TA100 (±S9 metabolic activation).
- hERG inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels to evaluate cardiac risk.
- Reactive oxygen species (ROS) assays : Measure oxidative stress in Jurkat cells using DCFH-DA fluorescence .
Advanced Q4: How can computational toxicology models improve safety predictions? Methodological Answer:
- QSAR models : Use tools like Toxtree or OECD Toolbox to predict hepatotoxicity based on structural descriptors (e.g., ClogP, topological polar surface area).
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to predict blood-brain barrier penetration. GROMACS parameters: CHARMM36 force field, 100-ns trajectories .
Reactivity and Derivatization
Basic Q5: What are common derivatization strategies for modifying the butanone backbone? Methodological Answer:
- Reduction : NaBH₄ in ethanol converts the ketone to a secondary alcohol (1-(3,4-dichlorophenyl)butan-2-ol).
- Grignard addition : React with methylmagnesium bromide to form a tertiary alcohol.
- Oxime formation : Condense with hydroxylamine hydrochloride to yield an oxime for crystallography .
Advanced Q5: How can regioselectivity challenges in electrophilic substitution on the dichlorophenyl ring be addressed? Methodological Answer:
- Directing group strategy : Introduce a temporary nitro group at the 2-position to block undesired substitution.
- Microwave-assisted synthesis : Enhance para-selectivity in nitration (HNO₃/H₂SO₄) via rapid heating (100°C, 10 min).
- Computational guidance : DFT calculations (M06-2X/def2-TZVP) predict activation energies for competing substitution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
